Adenylate Cyclase Activation and cAMP Elevation: A Functional Dichotomy
While 9-deoxyforskolin is described as an adenylyl cyclase (AC) isoform activator , its functional effect on cAMP levels is negligible compared to the robust increase induced by the parent compound, forskolin. In isolated mouse ventricular tissue, 9-deoxyforskolin exhibits a negligible cAMP-increasing effect, whereas forskolin acts as a potent activator . This is in stark contrast to 1,9-dideoxyforskolin, an analog lacking both C-1 and C-9 hydroxyls, which is a well-characterized AC-inactive analog that does not stimulate cAMP production and is widely used as a negative control in forskolin-based experiments [1][2].
| Evidence Dimension | cAMP production and AC activation |
|---|---|
| Target Compound Data | Negligible cAMP-increasing effect |
| Comparator Or Baseline | Forskolin: Potent increase in cAMP; 1,9-Dideoxyforskolin: Inactive (no cAMP increase) |
| Quantified Difference | Functional dichotomy from potent activator to negligible activator to complete inactive analog. |
| Conditions | Isolated mouse ventricular tissue preparations (cAMP); various cellular models for 1,9-dideoxyforskolin. |
Why This Matters
This data establishes that 9-deoxyforskolin is not a functional substitute for forskolin in AC/cAMP-dependent assays and occupies a unique, intermediate activation state that is useful for probing structure-activity relationships.
- [1] Gandía, L., Vitale, M. L., Villarroya, M., Ramirez-Lavergne, C., García, A. G., & Trifaró, J. M. (1997). Differential effects of forskolin and 1,9-dideoxy-forskolin on nicotinic receptor- and K+-induced responses in chromaffin cells. European Journal of Pharmacology, 329(2-3), 189-199. View Source
- [2] Asaki, T., & Abe, K. (1992). Calcium channel blocker-like action of 1,9-dideoxyforskolin in vascular smooth muscle. The Japanese Journal of Pharmacology, 60(4), 389-391. View Source
